molecular formula C12H27IS B102552 Tributylsulfonium iodide CAS No. 18146-62-8

Tributylsulfonium iodide

Cat. No.: B102552
CAS No.: 18146-62-8
M. Wt: 330.31 g/mol
InChI Key: HUCQSHDLMUWBPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylsulfonium iodide is an organosulfur compound with the molecular formula C12H27IS. It is a sulfonium salt, where the sulfur atom is bonded to three butyl groups and one iodide ion. This compound is known for its utility in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions.

Scientific Research Applications

Tributylsulfonium iodide has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the generation of sulfur ylides, which are intermediates in the synthesis of epoxides, aziridines, and cyclopropanes.

    Catalysis: The compound is employed in catalytic processes for the formation of carbon-carbon and carbon-heteroatom bonds.

    Material Science: It is used in the preparation of functional materials with unique electronic and optical properties.

    Biological Studies: this compound is investigated for its potential biological activities and interactions with biomolecules.

Safety and Hazards

Tributylsulfonium iodide can cause skin and eye irritation . It is recommended to wear protective gloves and eye protection when handling this compound. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Mechanism of Action

Target of Action

Tributylsulfonium iodide primarily targets carbonyl compounds such as ketones . These compounds play a crucial role in various biochemical reactions, including energy metabolism and signal transduction.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide then acts as a nucleophile towards the carbonyl compound .

Biochemical Pathways

The interaction of this compound with carbonyl compounds affects the epoxidation and cyclopropanation pathways . These pathways are crucial for the formation of epoxides and cyclopropanes, respectively, which are important intermediates in various organic synthesis reactions .

Result of Action

The result of this compound’s action is the formation of epoxides or aziridines from carbonyl compounds . These products have significant applications in organic synthesis, serving as key intermediates in the formation of a wide range of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides . Additionally, the reaction is typically carried out in a controlled environment to prevent exposure to light, which could potentially degrade the compound . The compound is also stored at room temperature in a cool, dry place .

Biochemical Analysis

Biochemical Properties

It is known that sulfonium salts, like Tributylsulfonium iodide, can be used to generate ylides These ylides can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of this compound involves the generation of ylides, which can participate in various chemical reactions These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylsulfonium iodide can be synthesized by the reaction of tributylsulfonium bromide with sodium iodide in an aqueous medium. The reaction proceeds as follows:

(C4H9)3SBr+NaI(C4H9)3SI+NaBr\text{(C}_4\text{H}_9\text{)}_3\text{SBr} + \text{NaI} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{SI} + \text{NaBr} (C4​H9​)3​SBr+NaI→(C4​H9​)3​SI+NaBr

This method involves the exchange of the bromide ion with the iodide ion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of tributyl sulfide with an alkyl halide, followed by ion exchange to introduce the iodide ion. The process is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tributylsulfonium iodide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium salts.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form tributyl sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Various sulfonium salts depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tributyl sulfide.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsulfonium iodide
  • Dimethylsulfonium iodide
  • Triethylsulfonium iodide

Uniqueness

Tributylsulfonium iodide is unique due to its longer alkyl chains, which impart different steric and electronic properties compared to its shorter-chain analogs. This difference can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the bulkier butyl groups can provide steric hindrance, affecting the compound’s behavior in catalytic and synthetic applications.

Properties

IUPAC Name

tributylsulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCQSHDLMUWBPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[S+](CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621231
Record name Tributylsulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18146-62-8
Record name Tributylsulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylsulfonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylsulfonium iodide
Reactant of Route 2
Reactant of Route 2
Tributylsulfonium iodide
Reactant of Route 3
Tributylsulfonium iodide
Reactant of Route 4
Tributylsulfonium iodide
Reactant of Route 5
Tributylsulfonium iodide
Reactant of Route 6
Tributylsulfonium iodide
Customer
Q & A

Q1: How does tributylsulfonium iodide improve the performance of CsPbI3 quantum dot-based LEDs?

A1: this compound plays a crucial role in a sequential ligand post-treatment strategy to enhance the optoelectronic properties of CsPbI3 QD films. [] The research demonstrates that treating the QDs first with 1-hydroxy-3-phenylpropan-2-aminium iodide (HPAI) and then with this compound leads to improved film formation and charge transport within the LED device. This sequential treatment results in a more efficient and spectrally stable pure red emission, significantly improving the LED's performance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.